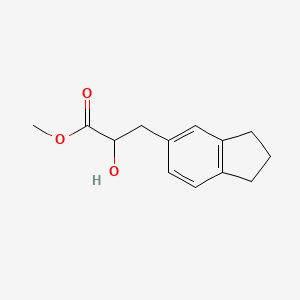
2-(3-Iodophenyl)pyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodophenyl)pyrrolidinehydrochloride is a chemical compound with the molecular formula C10H12IN·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodine atom attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)pyrrolidinehydrochloride typically involves the iodination of a phenylpyrrolidine precursor. One common method is the reaction of 3-iodoaniline with pyrrolidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Iodophenyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-azidophenyl)pyrrolidinehydrochloride, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.
Aplicaciones Científicas De Investigación
2-(3-Iodophenyl)pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Iodophenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The iodine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Iodophenyl)pyrrolidinehydrochloride
- 2-(2-Iodophenyl)pyrrolidinehydrochloride
- 2-(3-Bromophenyl)pyrrolidinehydrochloride
Uniqueness
2-(3-Iodophenyl)pyrrolidinehydrochloride is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with molecular targets. Compared to its brominated analog, the iodine atom provides different electronic and steric properties, potentially leading to distinct biological activities and applications.
Propiedades
Fórmula molecular |
C10H13ClIN |
|---|---|
Peso molecular |
309.57 g/mol |
Nombre IUPAC |
2-(3-iodophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H |
Clave InChI |
HZMGVJFOTOIYAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC(=CC=C2)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


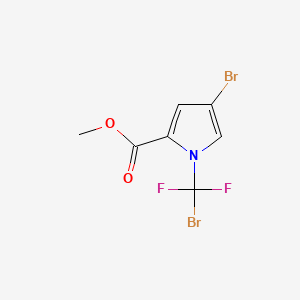
![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
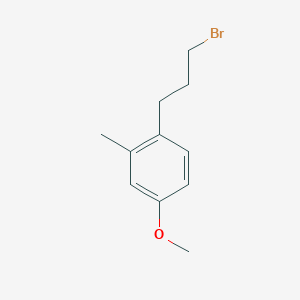
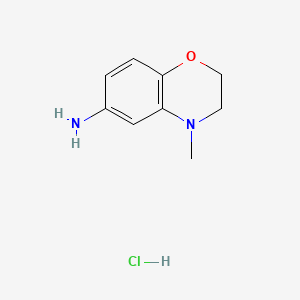

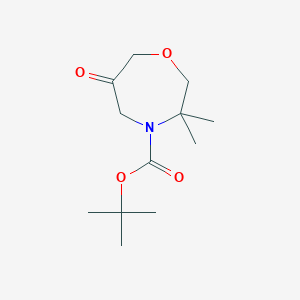
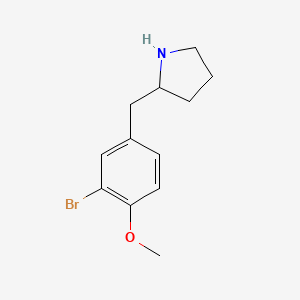

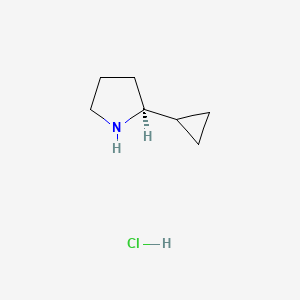

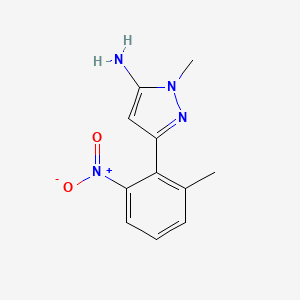
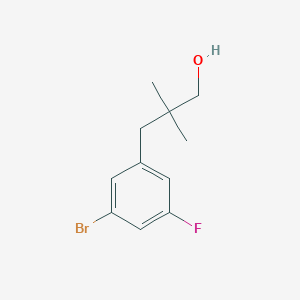
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)
